Dihydromyrcene

Vue d'ensemble

Description

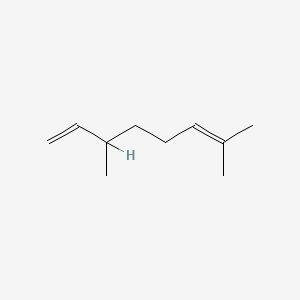

Dihydromyrcene, also known as 3,7-dimethyl-1,6-octadiene, is a monoterpene hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a pleasant, citrus-like odor. This compound is primarily used in the fragrance industry due to its fresh and sweet scent, making it a valuable component in perfumes, soaps, and other personal care products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydromyrcene can be synthesized through the hydrogenation of myrcene, a naturally occurring terpene found in essential oils such as bay, verbena, and hops. The hydrogenation process involves the addition of hydrogen to the double bonds of myrcene, resulting in the formation of this compound. This reaction typically requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced from turpentine, a byproduct of the paper and pulp industry. The process involves the distillation of turpentine to obtain alpha-pinene, which is then hydrogenated to form pinane. Pinane is subsequently cracked to yield this compound. This method maximizes the use of raw materials and reduces production costs .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydromyrcene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dihydromyrcenol, a valuable fragrance compound.

Hydration: The hydration of this compound to dihydromyrcenol can be achieved using acid catalysts or cation exchange resins.

Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, titanium-containing silicates (TS-1, TiAlβ).

Hydration: Acid catalysts, cation exchange resins.

Substitution: Halogens (chlorine, bromine).

Major Products:

Oxidation: Dihydromyrcenol.

Hydration: Dihydromyrcenol.

Substitution: Halogenated this compound derivatives.

Applications De Recherche Scientifique

Cosmetic Applications

Skin Barrier Function Enhancement

Recent studies have demonstrated that dihydromyrcene can enhance skin barrier function by modulating the expression of involucrin, a crucial protein in keratinocytes. In a study involving HaCaT cells (a human keratinocyte cell line), this compound was shown to significantly increase involucrin mRNA and protein levels in a concentration-dependent manner. The underlying mechanism involves the Fyn-Akt signaling pathway, which is essential for keratinocyte differentiation and skin barrier development .

Table 1: Effects of this compound on Involucrin Expression

| Concentration (μM) | Involucrin mRNA Increase (%) | Epidermal Thickness Increase (%) |

|---|---|---|

| 50 | 50 | 10 |

| 100 | 75 | 20 |

| 200 | 100 | 30 |

The findings indicate that this compound not only promotes involucrin expression but also increases epidermal thickness in a reconstructed human skin model, suggesting its potential as an active ingredient in skincare products aimed at improving skin health .

Chemical Reactions and Industrial Applications

Alkoxylation Studies

This compound has been investigated for its reactivity in alkoxylation processes. A systematic study explored the alkoxylation of this compound with 2-methyl-1,3-propanediol using cation exchange resin catalysts. This process can lead to the production of valuable surfactants and emulsifiers for industrial applications .

Hydration Reactions

Another area of research involves the direct hydration of this compound using strong acid cation exchange resins. This method has shown promise for producing dihydromyrcenol, which is useful in flavoring and fragrance formulations .

Table 2: Summary of this compound Reactivity Studies

| Reaction Type | Catalyst Type | Product Obtained |

|---|---|---|

| Alkoxylation | Cation Exchange Resin | Surfactants |

| Direct Hydration | Strong Acid Cation Exchange | Dihydromyrcenol |

Case Studies and Research Findings

Case Study: Skin Barrier Function Improvement

In a controlled laboratory setting, researchers treated human epidermal keratinocytes with varying concentrations of this compound. The results indicated that treatment with 200 μM this compound led to a twofold increase in involucrin expression compared to untreated controls. The study confirmed that both HaCaT cells and primary keratinocytes responded similarly to this compound treatment, reinforcing its potential as a therapeutic agent for enhancing skin barrier function .

Case Study: Industrial Application in Surfactant Production

A pilot-scale study on the alkoxylation of this compound demonstrated that using cation exchange resins could effectively produce surfactants with desirable properties for use in consumer products. The findings suggest that this compound's reactivity can be harnessed to develop new formulations in the personal care industry .

Mécanisme D'action

The mechanism of action of dihydromyrcene involves its interaction with various molecular targets and pathways. For example, its oxidation to dihydromyrcenol involves the activation of oxidizing agents and catalysts, leading to the selective formation of the alcohol product . In biological systems, this compound and its derivatives may exert their effects through interactions with cellular membranes, enzymes, and receptors, modulating various biochemical pathways .

Comparaison Avec Des Composés Similaires

Dihydromyrcene can be compared with other similar monoterpenes, such as:

Myrcene: A naturally occurring terpene with a similar structure but with double bonds at different positions.

Uniqueness of this compound: this compound’s unique combination of stability, pleasant odor, and reactivity makes it a valuable compound in the fragrance industry. Its ability to undergo selective oxidation and hydration reactions to form dihydromyrcenol further enhances its utility in various applications .

Activité Biologique

Dihydromyrcene is a plant-derived terpene known for its diverse biological activities. This article explores its biological activity, focusing on antioxidant, antimicrobial, and potential therapeutic effects, supported by data tables and relevant case studies.

This compound is a bicyclic monoterpene, structurally related to myrcene. It is primarily used in the fragrance industry but has garnered interest for its biological properties. Its chemical structure contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been demonstrated in various studies:

- Cellular Studies : In human umbilical vein endothelial cells (HUVECs), this compound reduced oxidative stress induced by hydrogen peroxide (H2O2) by decreasing reactive oxygen species (ROS) levels and increasing the total antioxidant capacity (T-AOC) .

- Animal Models : In animal studies, this compound showed protective effects against nephrotoxicity and inflammatory stress, enhancing antioxidant enzyme activity (e.g., superoxide dismutase) .

Table 1: Summary of Antioxidant Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| Cellular Assays | HUVECs | Reduced ROS and increased T-AOC |

| Animal Models | Sprague-Dawley Rats | Attenuated oxidative stress and increased SOD |

| Lipid Accumulation Studies | HepG2 Cells | Decreased triglycerides and malondialdehyde (MDA) |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens:

- Bacterial Inhibition : It showed significant antibacterial activity against Gram-negative bacteria such as Vibrio parahaemolyticus, with a minimum inhibitory concentration (MIC) of 0.625 mg/mL. The mechanism of action appears to involve membrane damage .

- Fungal Activity : Preliminary studies suggest potential antifungal effects, although further research is needed to quantify these findings.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Type | MIC (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Vibrio parahaemolyticus | Gram-negative Bacteria | 0.625 | Membrane damage |

| Candida albicans | Fungi | TBD | TBD |

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in skin health:

- Skin Barrier Function : Dihydromyrcenol (a derivative) has been shown to enhance involucrin expression in keratinocytes, which is crucial for skin barrier integrity. This effect is mediated through the Akt signaling pathway .

Case Study: Involucrin Expression Modulation

A study investigated the effects of dihydromyrcenol on HaCaT cells:

- Methodology : Cells were treated with varying concentrations of dihydromyrcenol, and involucrin levels were measured using qPCR and Western blot analysis.

- Results : Dihydromyrcenol significantly increased involucrin expression in a dose-dependent manner without affecting cell viability up to 200 μM .

Safety Profile

The safety assessment of this compound indicates it is a weak skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 10,000 μg/cm² . It was not found to be mutagenic in the Ames test, indicating a favorable safety profile for cosmetic applications .

Table 3: Safety Assessment Summary

| Parameter | Value |

|---|---|

| NESIL | 10,000 μg/cm² |

| Mutagenicity | Not mutagenic in Ames test |

| NOAEL for Reproductive Toxicity | 300 mg/kg/day |

Propriétés

IUPAC Name |

3,7-dimethylocta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNBFMOXDUIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029234 | |

| Record name | Dihydromyrcene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Reference #1] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-Octadiene, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydromyrcene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.57 [mmHg] | |

| Record name | Dihydromyrcene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2436-90-0 | |

| Record name | 3,7-Dimethyl-1,6-octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromyrcene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadiene, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydromyrcene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-1,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROMYRCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS5LA2BUG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Dihydromyrcene?

A1: this compound has the molecular formula C10H18 and a molecular weight of 138.25 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. For instance, one research employed proton and carbon-13 NMR spectroscopy to analyze the microstructural changes in this compound during thermal oxidation. [] Another study used NMR and IR spectroscopy to confirm the structures of α-methyl- and β-methylcyclogeraniolenes derived from this compound cyclization products. []

Q3: How does this compound perform under irradiation?

A3: Research indicates that when exposed to 1-MeV electrons at room temperature, this compound undergoes several reactions, including the loss of unsaturation, cross-linking (dimerization), hydrogen evolution, and trans-cis isomerization. [] The extent of these reactions and their respective G-values are detailed in the study.

Q4: Can you elaborate on the stability and compatibility of this compound with other materials?

A4: this compound reacts additively with thiolacetic acid and its mono-, di-, and tri-chloro-substituted derivatives. [] This reactivity is greater for the more acidic chloro-substituted compounds, highlighting the influence of acidity on this compound's reactivity. The study also observes a reactivity order: cyclohexenes > this compound > squalene > rubber, signifying varying reactivity levels depending on the other reactants.

Q5: What happens when this compound is mixed with certain liquids?

A5: Research on the interaction between polymers and liquids found that this compound reduces both the molecular weight and the polymerization rate of methyl methacrylate and styrene. [] This interaction depends on the catalyst used, suggesting a more complex interaction than simple transfer.

Q6: What is the role of this compound in the synthesis of citronellol?

A6: this compound serves as a starting material in the synthesis of citronellol. Two main methods utilize this compound:

- Hydroboration: This method involves reacting this compound with a hydroboration reagent like malonyloxyborohydride. The reaction primarily occurs at the terminal double bond, resulting in the addition of boron atoms. Subsequent oxidation of the resulting product yields citronellol. [, ]

- Palladium-catalyzed oxidation: This method uses a catalyst system comprising (MeCN)2PdC1NO2 and CuC12 in a tertiary alcohol and supercritical carbon dioxide. [, ] The reaction conditions, such as carbon dioxide pressure, temperature, and the molar ratio of Pd/Cu, significantly influence the yield and chemoselectivity of citronellal, a precursor to citronellol.

Q7: How is this compound employed in the synthesis of insect pheromones?

A7: (S)-(+)-Dihydromyrcene serves as a valuable starting material in synthesizing optically active insect pheromones. [] The process involves selective oxidative transformations of the double bonds present in (S)-(+)-Dihydromyrcene.

Q8: Are there any other notable applications of this compound in organic synthesis?

A8: Yes, this compound is a versatile compound with several applications:

- Sandalwood odorant synthesis: this compound acts as a precursor in the three-step synthesis of rac-Osyrol® (3,7-dimethyl-7-methoxyoctane-2-ol), a commercially significant sandalwood odorant. [] The key steps involve epoxidation of the terminal double bond and regioselective reduction of the resulting epoxide.

- α-Tocopherol acetate synthesis: this compound, along with linalool, serves as a starting material for the synthesis of (all-rac)-α-tocopherol acetate. [, ] The process involves a series of reactions, including condensation, epoxidation, Wurtz coupling, and hydrogenation.

- Fragrance synthesis: this compound reacts with acetic acid in the presence of sulfuric acid to produce 1-(3,3-dimethylcyclohexyl) ethyl acetate, a fragrance compound. [] The study optimizes reaction conditions such as catalyst amount, temperature, molar ratio of reactants, and reaction time to achieve a desirable yield.

Q9: Is there any information available regarding the environmental impact and degradation of this compound?

A9: While specific studies focusing solely on the environmental impact of this compound are limited within the provided research papers, certain insights can be drawn. This compound, being a volatile organic compound, can contribute to air pollution if released in significant quantities. [] Additionally, research on microorganisms resistant to terpenes, including this compound, hints at its potential persistence in the environment. [] Further investigation is necessary to determine its degradation pathways and overall environmental fate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.